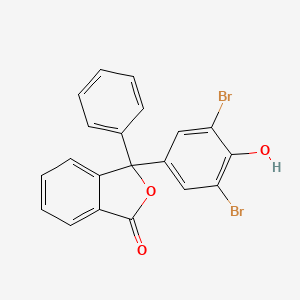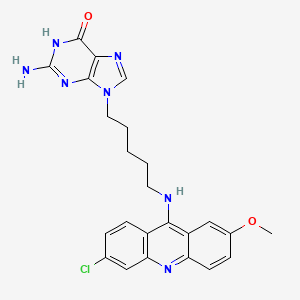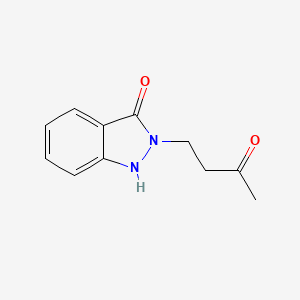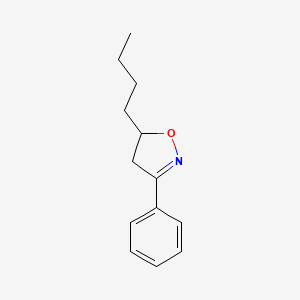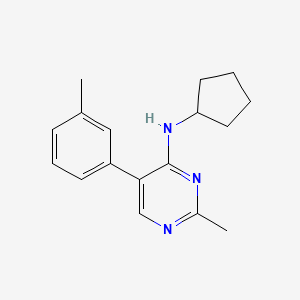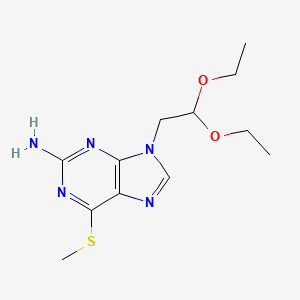
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine is a complex organic compound with a unique structure that includes both purine and thioether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the thioether group.
Substitution: The ethoxy groups can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioetherized purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, DNA replication, or protein synthesis, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylthio-9H-purin-2-amine: Lacks the diethoxyethyl group, making it less soluble and potentially less bioavailable.
9-(2,2-Diethoxyethyl)-9H-purin-2-amine: Lacks the methylthio group, which may reduce its reactivity in certain chemical reactions.
Uniqueness
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine is unique due to the presence of both the diethoxyethyl and methylthio groups, which confer distinct chemical properties such as increased solubility, reactivity, and potential biological activity .
Propiedades
Número CAS |
28814-40-6 |
|---|---|
Fórmula molecular |
C12H19N5O2S |
Peso molecular |
297.38 g/mol |
Nombre IUPAC |
9-(2,2-diethoxyethyl)-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5O2S/c1-4-18-8(19-5-2)6-17-7-14-9-10(17)15-12(13)16-11(9)20-3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
Clave InChI |
MZDOFCQTYWQCFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN1C=NC2=C1N=C(N=C2SC)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



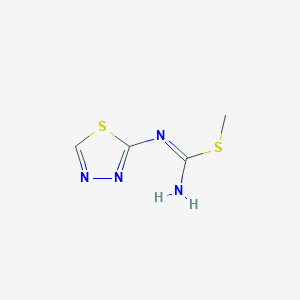
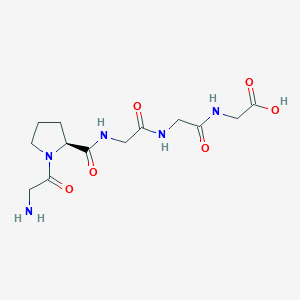

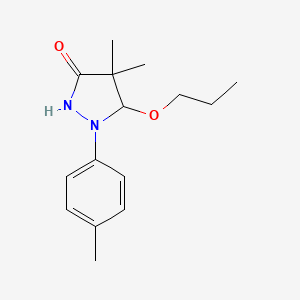
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
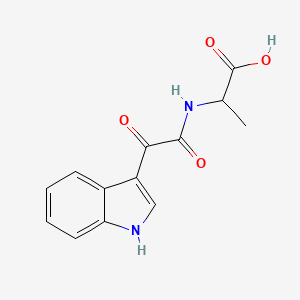
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)
